3-Phenylbenzenesulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSVJXWZVULUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396648 | |
| Record name | 3-Phenylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65685-01-0 | |
| Record name | 3-Phenylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Synthetic Methodologies for 3 Phenylbenzenesulfonyl Chloride
Direct Functionalization Approaches
Direct functionalization methods offer a straightforward route to 3-phenylbenzenesulfonyl chloride by introducing the sulfonyl chloride group onto a biphenyl (B1667301) scaffold.
Chlorosulfonation of Biphenyl Derivatives
The direct chlorosulfonation of biphenyl is a primary method for synthesizing the corresponding sulfonyl chloride. This electrophilic aromatic substitution reaction typically involves treating biphenyl with chlorosulfonic acid. The regioselectivity of this reaction is crucial, as the substitution pattern on the biphenyl ring is directed by the existing phenyl group. While this method can be effective, it often leads to a mixture of isomers, including the desired this compound and other regioisomers such as the 4- and 2-isomers.
In a patented process, biphenyl can be reacted with chlorosulfonic acid in the presence of thionyl chloride. google.com The reaction is initially carried out at a low temperature (0 to 10°C) to control the sulfonation step. Subsequently, heating the reaction mixture facilitates the formation of the disulfonic acid dichloride. google.com This process can yield the desired product after purification.
Mechanistic Insights into Sulfonyl Chloride Formation
The formation of arylsulfonyl chlorides through chlorosulfonation involves the electrophilic attack of a chlorosulfonium ion or a related species on the aromatic ring. The biphenyl system, with its two phenyl rings, presents multiple sites for substitution. The phenyl substituent on one ring acts as an ortho-, para-directing group, influencing the position of the incoming chlorosulfonyl group on the second ring. However, steric hindrance can also play a significant role, favoring substitution at the less hindered positions.
The mechanism of solvolysis of sulfonyl halides, which can provide insights into their reactivity, is generally considered to be a bimolecular nucleophilic substitution (SN2) pathway for arenesulfonyl chlorides. mdpi.com This suggests a concerted process of bond formation and breaking at the sulfur center. mdpi.com
Modern Synthetic Strategies
Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of arylsulfonyl chlorides, including this compound. These modern strategies often offer milder reaction conditions, higher selectivity, and improved functional group tolerance.
Photoredox-Catalyzed Routes to Arylsulfonyl Chlorides
Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the synthesis of arylsulfonyl chlorides. nih.gov These methods often utilize a photocatalyst that, upon light absorption, can initiate a single-electron transfer (SET) process to generate reactive radical intermediates.
One such approach involves the reaction of aryldiazonium salts with sulfur dioxide (SO₂) mediated by a heterogeneous photocatalyst like potassium poly(heptazine imide) (K-PHI). nih.gov In this process, the photocatalyst, when irradiated with visible light, reduces the diazonium salt to form an aryl radical. This radical then reacts with SO₂ to generate a sulfonyl radical, which subsequently reacts with a chlorine source to yield the arylsulfonyl chloride. nih.gov This method offers mild reaction conditions and high functional group tolerance. nih.gov
Diazotization-Based Sulfonylation Processes
The Sandmeyer-type reaction, a cornerstone of aromatic chemistry, provides a reliable method for converting anilines into a wide range of functional groups, including sulfonyl chlorides. durham.ac.ukacs.org This process involves the diazotization of an aromatic amine, such as 3-aminobiphenyl (B1205854), followed by a copper-catalyzed reaction with a sulfur dioxide source.
The classical Meerwein modification of the Sandmeyer reaction utilizes arenediazonium salts, which react with SO₂ in the presence of copper salts (e.g., CuCl or CuCl₂) to produce arylsulfonyl chlorides. nih.gov The reaction can be performed in various solvents, including acetic acid or aqueous media. acs.orgresearchgate.net The use of an aqueous system can be advantageous as the sulfonyl chloride product often precipitates out of the reaction mixture due to its low solubility, facilitating its isolation. researchgate.net
Recent improvements to this methodology include the use of in situ generated diazonium salts from anilines, which can then be directly converted to the corresponding sulfonyl chlorides. rsc.org This approach avoids the isolation of potentially unstable diazonium salt intermediates. Flow chemistry has also been applied to this reaction, offering enhanced safety, scalability, and process control. durham.ac.ukrsc.org
Process Optimization and Scalability Considerations
For the industrial production of this compound, process optimization and scalability are of paramount importance. Key factors to consider include reaction yield, purity of the final product, cost of starting materials and reagents, reaction time, and safety.
Continuous flow processing has been identified as a valuable technique for the synthesis of arylsulfonyl chlorides, offering improved safety by managing exothermic reactions and enabling safer handling of hazardous reagents. rsc.org Flow reactors can also lead to higher space-time yields and more consistent product quality. rsc.org
The choice of solvent and catalyst is also critical. While traditional methods often use acetic acid, aqueous processes have been developed that offer environmental benefits and can simplify product isolation through precipitation. acs.orgresearchgate.net The catalyst system, particularly in diazotization-based methods, can significantly impact the reaction's efficiency and selectivity.
Furthermore, the development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can streamline the synthesis and reduce waste. For instance, a one-pot synthesis of sulfonamides from thiols involves the in situ formation of the sulfonyl chloride, which is then immediately reacted with an amine. researchgate.net
Below is a table summarizing various synthetic approaches for arylsulfonyl chlorides, which are applicable to the synthesis of this compound.
| Methodology | Starting Material | Key Reagents | General Conditions | Advantages | Disadvantages |
| Chlorosulfonation | Biphenyl | Chlorosulfonic acid, Thionyl chloride | Low to elevated temperatures | Direct functionalization | Potential for regioisomer formation |
| Photoredox Catalysis | Aryldiazonium salt | SO₂, Photocatalyst (e.g., K-PHI), Light | Room temperature, visible light irradiation | Mild conditions, high functional group tolerance | Requires specialized equipment |
| Diazotization (Sandmeyer-type) | 3-Aminobiphenyl | NaNO₂, HCl, SO₂, Copper salt | Low temperatures for diazotization | Well-established, good yields | Use of potentially unstable diazonium salts |
| Flow Chemistry Diazotization | Aniline derivative | tBuONO, SO₂-MeCN, Copper catalyst | Continuous flow reactor | Enhanced safety and scalability | Requires specialized flow chemistry setup |
Catalytic Systems and Reaction Modifiers
The Sandmeyer reaction for the synthesis of this compound involves the diazotization of 3-aminobiphenyl, followed by a copper-catalyzed reaction with sulfur dioxide.
Diazotization: The initial step involves the conversion of the amino group of 3-aminobiphenyl into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
Sulfochlorination: The subsequent and crucial step is the introduction of the sulfonyl chloride group. This is where catalytic systems play a pivotal role. A common method involves the reaction of the generated diazonium salt with sulfur dioxide in a suitable solvent, such as acetic acid. This reaction is catalyzed by copper(I) chloride (CuCl), which facilitates the decomposition of the diazonium salt and the formation of the sulfonyl radical. orgsyn.org
In some variations of this process, thionyl chloride has been used in conjunction with a copper catalyst. For instance, a procedure involving the addition of a diazonium fluoroborate salt to a solution containing thionyl chloride and a catalytic amount of cuprous chloride has been reported to yield the corresponding sulfonyl chloride. google.com
Recent advancements have explored the use of heterogeneous photocatalysts for the synthesis of sulfonyl chlorides from arenediazonium salts. One study demonstrated the use of potassium poly(heptazine imide) as a metal-free photocatalyst, which, under visible light irradiation at room temperature, can mediate the conversion of diazonium salts to sulfonyl chlorides in the presence of a sulfur dioxide source. nih.gov While not specifically detailed for this compound, this methodology presents a promising and more sustainable alternative to traditional copper-catalyzed systems.
Reaction modifiers can also influence the outcome of the synthesis. The solvent system, for instance, is a critical parameter. Acetic acid is commonly used to dissolve sulfur dioxide and facilitate the reaction. The concentration of the reagents and the reaction temperature are also key variables that need to be carefully controlled to maximize the yield and purity of the final product.
| Catalytic System/Modifier | Precursor | Key Reagents | Reaction Type | Reference |
| Copper(I) Chloride | 3-Aminobiphenyl | Sodium nitrite, HCl, SO₂, CuCl | Sandmeyer Reaction | orgsyn.org |
| Cuprous Chloride/Thionyl Chloride | 3-Aminopyridine | Sodium nitrite, HBF₄, SOCl₂, CuCl | Sandmeyer-type Reaction | google.com |
| Potassium Poly(heptazine imide) | Arenediazonium salts | SOCl₂, H₂O, MeCN | Photocatalytic Sandmeyer-type | nih.gov |
Table 1: Overview of Catalytic Systems and Modifiers for Sulfonyl Chloride Synthesis
Regioselectivity and Yield Enhancement in Synthesis
As established, achieving high regioselectivity for the 3-isomer via direct sulfonation of biphenyl is not practical, with studies showing over 90% formation of the para-isomer. Therefore, the enhancement of yield and regioselectivity for this compound is intrinsically linked to the efficiency of the alternative synthetic routes, primarily the Sandmeyer reaction.
In the subsequent sulfochlorination step, the efficiency of the copper catalyst is paramount. The use of freshly prepared cuprous chloride is often recommended to ensure high catalytic activity. The controlled addition of the diazonium salt solution to the sulfur dioxide/catalyst mixture is also important to manage the reaction rate and prevent side reactions.
One patent describes a method for preparing various substituted benzenesulfonyl chlorides from their corresponding anilines via their diazonium fluoroborate salts. For example, 3-chlorobenzenesulfonyl chloride was obtained with a yield of 82.1%, and 3-nitrobenzenesulfonyl chloride was obtained with a yield of 84.8%. google.com These examples further support the viability of the Sandmeyer approach for producing meta-substituted sulfonyl chlorides in high yields.
| Precursor | Reaction | Key Conditions | Reported Yield | Reference |
| m-Aminobenzotrifluoride | Sandmeyer Reaction | Diazotization at -10 to -5°C, CuCl catalyst | 68-79% | orgsyn.org |
| 3-Chloroaniline | Sandmeyer-type Reaction | Diazonium fluoroborate intermediate | 82.1% | google.com |
| 3-Nitroaniline | Sandmeyer-type Reaction | Diazonium fluoroborate intermediate | 84.8% | google.com |
Table 2: Reported Yields for the Synthesis of Substituted Benzenesulfonyl Chlorides via Sandmeyer-type Reactions
Iii. Reactivity and Reaction Mechanisms of 3 Phenylbenzenesulfonyl Chloride
Electrophilic Reactivity of the Sulfonyl Chloride Moiety
The sulfur atom in 3-phenylbenzenesulfonyl chloride is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which are electron-withdrawing. This polarization renders the sulfur atom highly electrophilic and the chloride ion an excellent leaving group. researchgate.net Consequently, the compound readily undergoes nucleophilic substitution reactions. researchgate.netresearchgate.net
The reaction of this compound with nucleophiles, a process known as sulfonylation, is analogous to nucleophilic acyl substitution in carboxylic acid chlorides. taylorfrancis.com The mechanism can proceed through two primary pathways:
Stepwise Addition-Elimination: In this mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient, trigonal bipyramidal intermediate. organic-chemistry.org This intermediate then collapses by expelling the chloride ion to yield the final substituted product. This pathway is common for reactions with strong nucleophiles.
Concerted Sₙ2-like Mechanism: Alternatively, the reaction can occur in a single, concerted step where the nucleophile attacks the sulfur atom and the chloride ion departs simultaneously, passing through a single transition state. organic-chemistry.org
The preferred mechanism can be influenced by factors such as the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic rings.
One of the most significant reactions of this compound is its reaction with primary and secondary amines to form 3-phenylbenzenesulfonamides. researchgate.netresearchgate.net This reaction is robust and widely used in organic synthesis. The reaction proceeds via nucleophilic attack of the amine's nitrogen atom on the sulfonyl chloride's sulfur atom. A base, which can be a second equivalent of the amine or an added base like pyridine (B92270) or triethylamine, is typically required to neutralize the hydrochloric acid (HCl) byproduct. semanticscholar.org
The general reaction is as follows: C₆H₅C₆H₄SO₂Cl + 2 R₂NH → C₆H₅C₆H₄SO₂NR₂ + [R₂NH₂]⁺Cl⁻
This amination reaction is fundamental in medicinal chemistry for the synthesis of various therapeutic agents.
In a similar fashion to amination, this compound reacts with alcohols in the presence of a base to yield 3-phenylbenzenesulfonate esters. researchgate.netresearchgate.net The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur center. Pyridine is often used as both the solvent and the base to catalyze the reaction and scavenge the HCl produced. organic-chemistry.org
The general scheme for this esterification is: C₆H₅C₆H₄SO₂Cl + R'OH → C₆H₅C₆H₄SO₂OR' + HCl
These sulfonate esters are valuable intermediates in organic synthesis, often serving as good leaving groups in subsequent nucleophilic substitution reactions. Research has been conducted on the precise synthesis of complex phenylpropanoid sucrose (B13894) esters, which involves the selective acylation of sucrose with various substituted cinnamoyl chlorides, a reaction type analogous to the esterification of this compound. organic-chemistry.orggoogle.comgoogle.com
Reduction and Oxidation Chemistry
The sulfur atom in this compound, which is in the +6 oxidation state, can be reduced to various lower oxidation states. Conversely, the sulfonyl chloride itself can be transformed into the corresponding sulfonic acid through hydrolysis, which can be considered an oxidative transformation of the functional group.
While the direct reduction to sulfonyl hydrides is less common, this compound can be readily reduced to other important sulfur-containing compounds such as thiols and sulfinic acids.
Reduction to 3-Phenylbenzenethiol: A widely employed method for the reduction of arylsulfonyl chlorides to the corresponding arylthiols involves the use of phosphine (B1218219) reagents, particularly triphenylphosphine. researchgate.netresearchgate.netacs.org This reaction provides an efficient route to thiols under relatively mild conditions. Another established method is catalytic hydrogenation, where the sulfonyl chloride is treated with hydrogen gas in the presence of a palladium catalyst and a base to neutralize the HCl formed. taylorfrancis.com Other reducing agents like lithium aluminum hydride or zinc have also been reported for this transformation. taylorfrancis.com
Formation of Sulfinic Acids: Under certain reduction conditions, particularly during catalytic hydrogenation, the formation of sulfinate salts can occur as a side product if excess base is used. The sulfinate is an intermediate in the reduction pathway from the sulfonyl chloride to the thiol.
The following table summarizes common reduction pathways for arylsulfonyl chlorides, which are applicable to this compound.
| Starting Material | Reagent(s) | Product | Reference(s) |
| Arylsulfonyl chloride | Triphenylphosphine (PPh₃) in toluene | Arylthiol | researchgate.netresearchgate.net |
| Arylsulfonyl chloride | H₂, Palladium catalyst, Base (e.g., tertiary amine) | Arylthiol | taylorfrancis.com |
| Arylsulfonyl chloride | Lithium aluminum hydride (LiAlH₄) | Arylthiol | taylorfrancis.comresearchgate.net |
| Arylsulfonyl chloride | Zinc (Zn), Acid | Arylthiol | taylorfrancis.com |
This table presents general methods for the reduction of arylsulfonyl chlorides.
The primary oxidative transformation of this compound involves its hydrolysis to the corresponding sulfonic acid. Although the formal oxidation state of sulfur remains +6, this reaction converts the sulfonyl chloride functional group into a sulfonic acid group.
Hydrolysis to 3-Phenylbenzenesulfonic Acid: Sulfonyl chlorides react with water to yield sulfonic acids. researchgate.net This hydrolysis can occur, albeit sometimes slowly, in the presence of water and can be accelerated by heat. researchgate.net The presence of water is often minimized during reactions where the sulfonyl chloride is the desired product to avoid the formation of the sulfonic acid byproduct. The reaction proceeds by the nucleophilic attack of water on the electrophilic sulfur atom, followed by the loss of HCl.
The reaction is as follows: C₆H₅C₆H₄SO₂Cl + H₂O → C₆H₅C₆H₄SO₃H + HCl
This conversion is a key process, as sulfonic acids themselves are important compounds in various industrial applications, including as catalysts and intermediates in the synthesis of dyes and pharmaceuticals.
Radical and Carbene-Mediated Reactions
While many reactions of sulfonyl chlorides are ionic, they can also participate in processes involving radical intermediates. The generation of sulfonyl radicals from precursors like this compound opens up alternative pathways for chemical bond formation.
Sulfonyl radicals are typically generated through the reduction of sulfonyl chlorides. One prominent method is electrochemical reduction. Studies on substituted benzenesulfonyl chlorides, such as nitro-substituted analogues, demonstrate that upon electrochemical reduction, the molecule accepts an electron to form a radical anion. This intermediate is generally unstable and undergoes rapid dissociation, cleaving the sulfur-chlorine bond to release a chloride anion and the corresponding sulfonyl radical. scholaris.ca
For instance, the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides shows that the first main reduction peak corresponds to a two-electron process associated with the cleavage of the S-Cl bond. scholaris.ca This process can be understood as a dissociative electron transfer, which can occur in a concerted or stepwise fashion, ultimately yielding the arylsulfonyl radical. scholaris.ca
While direct studies on this compound are less common in this specific context, the principles derived from its substituted analogues are applicable. The phenyl substituent would influence the stability of the resulting radical. Furthermore, visible-light photocatalysis has emerged as a powerful method for generating sulfonyl radicals from precursors like dimethylsulfamoyl chloride under redox-neutral conditions, suggesting that similar photoredox strategies could potentially be applied to this compound to generate the 3-phenylbenzenesulfonyl radical for use in subsequent reactions. rsc.org
The sulfonyl radicals generated from substituted phenylbenzenesulfonyl chlorides can engage in complex reaction cascades. A notable example is the autocatalytic mechanism observed during the electrochemical reduction of 3-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride. scholaris.ca
Structure-Reactivity Relationships in Substituted Phenylbenzenesulfonyl Chlorides
The reactivity of the sulfonyl chloride group is highly dependent on the nature and position of substituents on the aromatic rings. These substituents can exert both electronic and steric effects, which modulate the electrophilicity of the sulfur atom and influence the accessibility of the reaction center.
The electrophilicity of the sulfur atom in a phenylbenzenesulfonyl chloride is a key determinant of its reactivity, particularly in nucleophilic substitution reactions. Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease its electrophilicity. libretexts.orguomustansiriyah.edu.iq
These electronic influences are a combination of inductive and resonance effects. libretexts.org For example, a nitro group is a powerful EWG due to both its strong inductive withdrawal and its ability to withdraw electron density through resonance. This significantly enhances the positive partial charge on the sulfur atom.
The effect of substituent position is also critical. A study on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides provides clear evidence of these electronic effects. The reduction potential, which is related to the molecule's electrophilicity and ability to accept an electron, varies significantly with the position of the nitro group.
| Compound | First Reduction Peak Potential (Ep1 vs SCE) |
| 2-Nitrobenzenesulfonyl chloride | -0.63 V |
| 3-Nitrobenzenesulfonyl chloride | -0.71 V |
| 4-Nitrobenzenesulfonyl chloride | -0.43 V |
| 2,4-Dinitrobenzenesulfonyl chloride | -0.15 V |
This table is generated based on data from a study on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. scholaris.ca
The data shows that the 4-nitro and 2,4-dinitro substituted compounds are the easiest to reduce (least negative potential), indicating the highest degree of electrophilicity at the sulfur center, consistent with the strong electron-withdrawing effect of the nitro group at these positions. scholaris.ca
Steric hindrance, caused by bulky substituents near the reaction center, can significantly influence reaction pathways and selectivity. A substituent at the ortho position (adjacent to the sulfonyl chloride group) can physically block the approach of a nucleophile or another reactant. scholaris.ca
Iv. Applications of 3 Phenylbenzenesulfonyl Chloride in Diversified Synthetic Paradigms
Building Blocks for Complex Organic Molecules
The inherent reactivity of the sulfonyl chloride group in 3-phenylbenzenesulfonyl chloride allows for its facile reaction with a wide array of nucleophiles, making it an ideal starting material for the synthesis of more elaborate molecular structures. This reactivity is particularly exploited in the construction of sulfonamide-containing heterocycles and functionalized biphenyl-sulfone derivatives.
The reaction of this compound with various amines serves as a direct and efficient route to a diverse range of sulfonamides. These sulfonamide linkages can be incorporated into heterocyclic rings, leading to the formation of complex polycyclic structures with potential biological activity. For instance, in a patented synthetic route, this compound was reacted with 5-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acid methyl ester in the presence of diisopropylethylamine in chloroform. This reaction yielded the corresponding sulfonamide, 5-(biphenyl-3-sulfonylamino)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acid methyl ester, a key intermediate in the development of novel therapeutic agents. This example underscores the utility of this compound in constructing intricate molecular architectures containing both sulfonamide and heterocyclic moieties.
While direct Friedel-Crafts reactions on the biphenyl (B1667301) system of this compound can be challenging, its sulfonyl group provides a handle for further functionalization. The resulting biphenyl-sulfone core is a privileged scaffold in medicinal chemistry and material science. The synthesis of derivatives often involves the initial formation of a sulfonamide or sulfonate ester, followed by modifications on either of the phenyl rings. Research on related tribromomethyl phenyl sulfone derivatives has shown that the sulfonyl group can direct further substitution reactions, such as nitration, to specific positions on the aromatic ring. This allows for the strategic introduction of other functional groups, leading to a wide array of functionalized biphenyl-sulfone derivatives with tailored properties.
Precursors in Medicinal Chemistry and Agrochemical Development
The biphenyl-sulfonamide and biphenyl-sulfone motifs are prevalent in a variety of biologically active molecules. Consequently, this compound serves as a crucial starting material in the design and synthesis of new drugs and crop protection agents.
The versatility of this compound as a synthetic precursor is highlighted by its use in the creation of compounds with potential therapeutic applications. chemimpex.com As mentioned previously, its reaction to form 5-(biphenyl-3-sulfonylamino)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acid derivatives demonstrates its role in the synthesis of complex molecules with potential pharmacological activity. beilstein-journals.org The ability to readily form stable sulfonamides with various amine-containing fragments makes it an attractive building block for combinatorial chemistry and high-throughput screening efforts in drug discovery. The biphenyl moiety can engage in beneficial pi-stacking interactions within biological targets, while the sulfonamide group can act as a key hydrogen bond donor and acceptor.
The application of this compound extends to the agrochemical sector, where it is employed in the development of new pesticides. chemimpex.com The introduction of the biphenyl-sulfonyl moiety can enhance the efficacy and stability of active ingredients in herbicides and fungicides. chemimpex.com For instance, the synthesis of derivatives of phenyl tribromomethyl sulfone has been explored for their potential pesticidal activity. beilstein-journals.org By analogy, derivatization of this compound can lead to novel crop protection agents with improved properties, such as enhanced solubility and stability, which are crucial for effective formulation and application. chemimpex.com
Bioconjugation and Material Science Applications
Beyond its traditional roles in organic synthesis and medicinal chemistry, this compound is finding new applications in the burgeoning fields of bioconjugation and material science.
In the realm of biotechnology, sulfonyl chlorides are utilized for the derivatization of biomolecules. chemimpex.com The reaction of this compound with the amine groups of amino acids in proteins can be used to introduce the biphenyl-sulfonyl group as a tag or a modifying agent to study enzyme interactions and biological pathways. chemimpex.com
In material science, this compound is used in the production of specialty polymers. chemimpex.com The incorporation of the rigid biphenyl unit and the polar sulfonyl group can impart desirable properties to polymers, such as improved thermal stability and mechanical strength. chemimpex.com The reactivity of the sulfonyl chloride allows it to be used as a monomer or a cross-linking agent in polymerization reactions, leading to the creation of high-performance materials.
Covalent Modification of Biomacromolecules
The covalent modification of biomacromolecules is a critical tool in chemical biology for probing biological function, developing new therapeutics, and creating novel biomaterials. Sulfonyl chlorides are known to react with nucleophilic residues on proteins, such as lysine (B10760008) and cysteine, to form stable sulfonamide linkages. While the general reactivity of arylsulfonyl chlorides suggests that this compound could be employed as a reagent for the covalent labeling of proteins and nucleic acids, specific research detailing its application in this context is not extensively documented in the available literature. The principle of such a modification would involve the reaction of the sulfonyl chloride with nucleophilic functional groups present on the surface of biomacromolecules. For instance, the primary amine of a lysine residue or the thiol group of a cysteine residue in a protein could attack the electrophilic sulfur atom of this compound, leading to the formation of a stable sulfonamide or thiosulfonate bond, respectively. This would effectively tether the biphenyl moiety to the biomacromolecule, thereby altering its physicochemical properties, such as hydrophobicity and steric bulk. Similarly, reactive sites on nucleic acids could potentially be targeted. However, without specific studies on this compound, this remains a speculative application based on the known reactivity of the sulfonyl chloride functional group.
Integration into Advanced Polymer and Material Systems
The incorporation of specific chemical moieties into polymer backbones or as pendant groups can dramatically alter the properties of the resulting materials, leading to advanced polymers with enhanced thermal stability, mechanical strength, or specific optical and electronic characteristics. This compound serves as a valuable monomer or modifying agent in the synthesis of such specialty polymers. The biphenyl group is a well-known mesogen, and its incorporation can induce liquid crystalline properties. Furthermore, the rigid nature of the biphenyl unit can enhance the thermal stability and mechanical robustness of polymers.
While detailed research focusing exclusively on this compound in polymer systems is not abundant, its role can be inferred from the broader context of arylsulfonyl chlorides in polymer chemistry. For instance, it can be used in polycondensation reactions with suitable difunctional monomers to create polysulfonamides or polysulfonates. These polymers often exhibit high-performance characteristics. Additionally, the sulfonyl chloride group can be used to functionalize existing polymers through reactions like Friedel-Crafts sulfonylation, although this is a less common application. The resulting modified polymers could find use in applications requiring high-temperature resistance or specific surface properties.
A hypothetical example of polymer synthesis involving this compound could be its reaction with a diamine to form a polysulfonamide. The general structure of such a polymer is depicted below:
Hypothetical Polysulfonamide Synthesis
| Monomer 1 | Monomer 2 | Polymer Structure | Potential Properties |
|---|
Novel Synthetic Transformations Exploiting the Sulfonyl Chloride Functionality
The sulfonyl chloride group is a versatile functional group that can participate in a wide array of chemical transformations beyond simple sulfonamide formation. This has led to the development of novel synthetic methodologies where this compound can act as a precursor to other important chemical entities.
Indole (B1671886) and its derivatives are ubiquitous scaffolds in pharmaceuticals and biologically active compounds. The introduction of a sulfur or selenium atom at the 3-position of the indole ring often imparts significant biological activity. While direct sulfenylation or selenylation of indoles can be challenging, a powerful strategy involves the reaction of indoles with sulfenyl or selenyl chlorides.
Although direct use of this compound for this purpose is not documented, it can be a precursor to the corresponding sulfenyl chloride. More commonly, however, arylsulfonyl chlorides, in general, have been utilized in reactions that lead to 3-arylthioindoles. For instance, a copper-catalyzed regioselective sulfenylation of indoles with arylsulfonyl chlorides has been reported. nih.gov In these reactions, the arylsulfonyl chloride is thought to be reduced in situ to a more reactive sulfenylating agent.
A representative, though not specific to this compound, reaction is shown in the table below:
Representative Synthesis of 3-Arylthioindoles nih.gov
| Indole Reactant | Arylsulfonyl Chloride | Product | Yield |
|---|---|---|---|
| Indole | Benzenesulfonyl chloride | 3-(Phenylthio)-1H-indole | 86% |
| 5-Methoxyindole | 4-Methylbenzenesulfonyl chloride | 5-Methoxy-3-(p-tolylthio)-1H-indole | 82% |
Similarly, while the direct synthesis of 3-selenylindoles using this compound is not described, related methodologies exist for the synthesis of 3-selanylindoles from indoles and diselenides, often catalyzed by a bismuth reagent. mdpi.com
Triazoles are another class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used method for the synthesis of 1,4-disubstituted-1,2,3-triazoles. nih.govorganic-chemistry.orgresearchgate.netnih.gov
While this compound is not a direct precursor for the triazole ring in a typical click reaction, it can be converted to the corresponding azide (B81097), 3-phenylbenzenesulfonyl azide. This azide can then undergo cycloaddition with alkynes to form N-sulfonylated triazoles. Alternatively, research has shown the synthesis of 3-functionalized-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase inhibitors. nih.gov In this multi-step synthesis, a benzoic acid derivative is first chlorosulfonylated, then converted to a sulfamoylbenzamide, which is subsequently linked to a triazole moiety. While this does not directly use this compound to form the triazole, it demonstrates the integration of a related structural motif into a triazole-containing molecule.
The general approach for synthesizing 1,2,3-triazoles via the CuAAC reaction is highly versatile. A representative scheme is presented below:
General Synthesis of 1,4-Disubstituted-1,2,3-triazoles via CuAAC
| Azide | Alkyne | Catalyst System | Product |
|---|---|---|---|
| R¹-N₃ | R²-C≡CH | CuSO₄·5H₂O, Sodium Ascorbate | 1,4-disubstituted-1,2,3-triazole |
Should 3-phenylbenzenesulfonyl azide be utilized in such a reaction, it would lead to the formation of a 1-(3-phenylbenzenesulfonyl)-1,2,3-triazole derivative.
V. Structure Activity Relationship Sar Studies of 3 Phenylbenzenesulfonyl Chloride Derivatives
Conformational Analysis and Molecular Recognition
Stereoelectronic effects, which encompass the influence of orbital overlap and electron distribution on the geometry and reactivity of a molecule, play a significant role in the binding of 3-phenylbenzenesulfonyl chloride derivatives to their biological targets. The interaction between the lone pair electrons of the sulfonamide nitrogen and the antibonding orbitals of adjacent bonds can influence the torsional angles of the molecule, thereby affecting its preferred conformation in the receptor's binding pocket.
While specific studies on this compound are limited, research on related sulfonamides has shown that the conformational preferences of the sulfonamide group are crucial for biological activity. For instance, in some enzyme active sites, the sulfonamide moiety is observed to adopt a specific orientation to maximize favorable interactions, such as hydrogen bonding and van der Waals contacts. The electronic properties of substituents on the phenyl rings can further modulate these interactions by altering the electron density around the sulfonamide core.
The introduction of chiral centers into derivatives of this compound can lead to enantiomers with distinct biological activities. Although the parent molecule is achiral, substitutions on the phenyl rings or modifications of the sulfonyl chloride group can create stereogenic centers. The differential interaction of enantiomers with a chiral biological target, such as a receptor or enzyme, can result in one enantiomer being significantly more potent or having a different pharmacological profile than the other.
The catalytic enantioselective synthesis of N-C axially chiral sulfonamides has been a subject of research, highlighting the importance of stereochemistry in this class of compounds. For example, studies on other chiral sulfonamides have demonstrated that the spatial arrangement of substituents is critical for target engagement. The precise orientation of functional groups in one enantiomer may allow for optimal binding to a receptor, while the other enantiomer may not fit as effectively or may even interact with a different target altogether. This underscores the necessity of considering stereochemistry in the design and development of new drugs based on the 3-phenylbenzenesulfonyl scaffold.
Substituent Effects on Biological Activity and Potency
The nature and position of substituents on the phenyl rings of this compound derivatives are major determinants of their biological activity and potency. Modifications can influence physicochemical properties such as lipophilicity, electronic character, and steric bulk, all of which impact absorption, distribution, metabolism, excretion (ADME), and target binding affinity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound derivatives are not widely reported, research on broader classes of benzenesulfonamides and diaryl sulfonamides provides valuable insights. nih.govnih.gov These studies often employ molecular descriptors to quantify various physicochemical properties.
For instance, a QSAR study on a series of diarylpyrazole benzenesulfonamide (B165840) derivatives as cyclooxygenase-2 (COX-2) inhibitors revealed the importance of atomic charges and spatial autocorrelation in determining inhibitory activity. nih.gov Such models can generate contour maps that visualize the regions where certain properties are favorable or unfavorable for activity, guiding the design of new, more potent analogs.
Table 1: Exemplary QSAR Descriptors and Their General Influence on the Biological Activity of Sulfonamide Derivatives
| Descriptor Category | Specific Descriptor | General Influence on Activity |
| Electronic | Hammett Constant (σ) | Can indicate whether electron-donating or electron-withdrawing groups are preferred at specific positions. |
| Steric | Molar Refractivity (MR) | Reflects the volume and polarizability of a substituent; optimal size is often required for fitting into a binding pocket. |
| Hydrophobic | Partition Coefficient (logP) | Indicates the lipophilicity of the molecule, which can affect cell membrane permeability and binding to hydrophobic pockets. |
| Topological | Molecular Connectivity Indices | Describe the branching and shape of the molecule, which can be related to its interaction with a receptor surface. |
This table presents a generalized overview based on QSAR studies of various sulfonamide classes.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles. In the context of this compound derivatives, the sulfonamide group itself is often considered a bioisostere of a carboxylic acid. nih.gov
Further bioisosteric replacements can be explored on the phenyl rings. For example, replacing a phenyl ring with a heteroaromatic ring like pyridine (B92270) or thiophene (B33073) can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. Similarly, specific substituents can be replaced with bioisosteres to fine-tune activity. For instance, a hydroxyl group might be replaced by an amino or thiol group, or a methyl group by a halogen. nih.gov
Table 2: Common Bioisosteric Replacements for Functional Groups in Sulfonamide Derivatives
| Original Group | Bioisosteric Replacement(s) | Potential Advantages |
| Carboxylic Acid | Sulfonamide, Tetrazole | Improved metabolic stability, altered acidity (pKa). |
| Phenyl | Pyridyl, Thienyl | Modified electronic properties, potential for new hydrogen bonds, altered metabolism. |
| Hydroxyl | Amino, Thiol, Methoxy | Changes in hydrogen bonding potential and lipophilicity. |
| Methyl | Chlorine, Bromine | Similar size, but different electronic and hydrophobic character. |
This table provides examples of common bioisosteric replacements and their potential impact on molecular properties.
Target-Specific Design Principles
The rational design of this compound derivatives with high affinity and selectivity for a specific biological target relies on a deep understanding of the target's three-dimensional structure and the nature of the ligand-receptor interactions. Structure-based drug design (SBDD) approaches are invaluable in this context.
If the crystal structure of the target protein is known, molecular docking studies can be performed to predict the binding mode of this compound derivatives. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the binding site. This information can then be used to guide the design of new derivatives with improved complementarity to the target.
For example, if a hydrophobic pocket is identified in the receptor, substituents that increase the lipophilicity of the corresponding region of the ligand could be introduced. Conversely, if a hydrogen bond donor or acceptor on the receptor is not engaged, a functional group capable of forming such an interaction could be added to the ligand. The "tail approach" in designing carbonic anhydrase inhibitors, where different chemical moieties are appended to the main scaffold to target specific subpockets of the enzyme, is a prime example of target-specific design. drughunter.comresearchgate.net While not specific to this compound, this principle is broadly applicable in drug design.
Enzyme Inhibitor Design Based on Sulfonyl Chloride Scaffolds
The versatility of the this compound scaffold has been effectively leveraged in the design of potent and selective enzyme inhibitors. By systematically modifying the biphenyl (B1667301) and sulfonamide moieties, researchers have been able to fine-tune the inhibitory activity of these derivatives against various enzymatic targets.
One notable area of investigation has been the development of inhibitors for matrix metalloproteinases (MMPs), a family of enzymes implicated in cancer progression and metastasis. A series of biphenylsulfonamide derivatives of 2-(biphenyl-4-sulfonyl-amino)-3-methylbutyric acid has been synthesized and evaluated for their ability to inhibit MMPs, demonstrating potential as effective tumor cell growth inhibitors.
Another significant target is the enzyme Indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune evasion by cancer cells. A novel class of phenyl benzenesulfonylhydrazides has been identified as potent IDO inhibitors. Through coupling reactions between various benzenesulfonyl chlorides and phenylhydrazides, a series of sulfonylhydrazides with diverse substituents were synthesized. One particular compound, 3i , exhibited a half-maximal inhibitory concentration (IC50) of 61 nM in an enzymatic assay and a half-maximal effective concentration (EC50) of 172 nM in a HeLa cell-based assay. nih.gov Computational modeling of this compound suggested that its inhibitory action stems from the coordination of the sulfone group with the heme iron in the enzyme's active site, along with hydrogen bonding and hydrophobic interactions. nih.gov
Furthermore, derivatives of phenylsulfonyl hydrazide have been explored as anti-inflammatory agents through the inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). Research has revealed that the reaction conditions can lead to the formation of regioisomers, a kinetic product and a thermodynamic product, with the kinetic product demonstrating superior inhibitory activity. A potent phenylsulfonyl hydrazide derivative, 7d , was identified with an IC50 of 0.06 µM against PGE2 production, without affecting the activity of cyclooxygenase-1 (COX-1) and COX-2 enzymes. nih.gov
The following table summarizes the inhibitory activities of selected this compound derivatives against various enzymes:
| Compound | Target Enzyme | IC50/EC50 | Reference |
| Biphenylsulfonamide derivative | Matrix Metalloproteinases (MMPs) | Not Specified | |
| Compound 3i | Indoleamine 2,3-dioxygenase (IDO) | 61 nM (IC50, enzymatic) / 172 nM (EC50, HeLa cells) | nih.gov |
| Compound 7d | microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | 0.06 µM (IC50 against PGE2) | nih.gov |
Modulators of Cellular Pathways
Beyond direct enzyme inhibition, derivatives of this compound have shown significant promise as modulators of complex cellular signaling pathways, which are often dysregulated in various diseases, including cancer.
The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis, has been a key target. Aberrant activation of this pathway is implicated in the development and progression of several cancers. nih.gov Small molecule modulators targeting this pathway have emerged as a valuable therapeutic strategy. While specific derivatives of this compound have not been explicitly detailed as Hedgehog pathway modulators in the provided context, the broader class of sulfonamides has been investigated for this purpose.
Another important area of research is the development of biphenylaminoquinoline derivatives as anticancer agents. A study involving the design and synthesis of a series of these compounds, featuring a quinoline (B57606) core attached to a biphenyl scaffold, demonstrated potent cytotoxic activities against various cancer cell lines. Notably, the [3,3']biphenylaminoquinoline derivative 7j displayed significant cytotoxicity against SW480, DU145, MDA-MB-231, and MiaPaCa-2 cancer cell lines, with IC50 values of 1.05 µM, 0.98 µM, 0.38 µM, and 0.17 µM, respectively. These findings highlight the potential of this scaffold in the development of novel anticancer therapeutics.
The table below outlines the activity of a selected biphenyl derivative in modulating cellular pathways:
| Compound | Cellular Target/Pathway | Activity (IC50) | Cancer Cell Lines | Reference |
| [3,3']biphenylaminoquinoline derivative 7j | Cytotoxicity | 1.05 µM | SW480 | |
| 0.98 µM | DU145 | |||
| 0.38 µM | MDA-MB-231 | |||
| 0.17 µM | MiaPaCa-2 |
Vi. Advanced Characterization Techniques for 3 Phenylbenzenesulfonyl Chloride and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds. High-resolution methodologies offer unparalleled detail, enabling precise structural assignments.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Phenylbenzenesulfonyl chloride. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In ¹H NMR, the aromatic protons of the two phenyl rings exhibit distinct chemical shifts and coupling patterns. The protons on the phenyl ring bearing the sulfonyl chloride group are typically shifted further downfield due to the electron-withdrawing nature of the -SO₂Cl group. The protons on the other phenyl ring will have chemical shifts more characteristic of a standard biphenyl (B1667301) system. The coupling constants (J-values) between adjacent protons provide valuable information about their relative positions on the aromatic rings.
¹³C NMR spectroscopy complements the information from ¹H NMR by providing the chemical shifts of each carbon atom. The carbon atom attached to the sulfonyl chloride group will be significantly deshielded and appear at a high chemical shift. The quaternary carbons at the point of attachment of the two phenyl rings also show characteristic shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals and establish the connectivity within the molecule.
| NMR Data for this compound | |
| Technique | Observed Chemical Shifts (ppm) and Coupling Constants (Hz) |
| ¹H NMR (CDCl₃) | Aromatic protons typically appear in the range of 7.4-8.2 ppm. The specific splitting patterns and coupling constants would allow for the assignment of each proton. |
| ¹³C NMR (CDCl₃) | Aromatic carbons generally resonate between 125-145 ppm. The carbon attached to the sulfonyl chloride group would be further downfield. |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high accuracy, typically to four or five decimal places. researchgate.net This allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula of C₁₂H₉ClO₂S.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the molecular structure by breaking the molecule into smaller, charged fragments. The fragmentation pattern serves as a "molecular fingerprint" that can be used for identification. cdc.gov For this compound, common fragmentation pathways would likely involve the loss of the sulfonyl chloride group (-SO₂Cl) or the chlorine atom, as well as cleavages of the biphenyl backbone. The masses of these fragments can be precisely measured, further corroborating the proposed structure.
| HRMS Fragmentation Data for this compound | |
| Precursor Ion (M)⁺ | Expected Fragment Ions (m/z) |
| C₁₂H₉ClO₂S | [M - Cl]⁺, [M - SO₂]⁺, [M - SO₂Cl]⁺, [C₁₂H₉]⁺ |
Chromatographic and Separative Techniques
Chromatographic methods are essential for the purification and analysis of this compound, particularly for separating it from isomers and impurities.
Advanced Liquid Chromatography (LC) Coupled with Mass Spectrometry
Liquid chromatography (LC) is a cornerstone technique for separating components of a mixture. nih.gov When coupled with mass spectrometry (LC-MS), it becomes a highly sensitive and selective analytical method. nih.govnih.gov For this compound, reversed-phase high-performance liquid chromatography (HPLC) is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. qub.ac.uk
The use of ultra-high-performance liquid chromatography (UHPLC) can provide faster analysis times and improved resolution. nih.gov The mass spectrometer detector allows for the confirmation of the molecular weight of the eluting peaks, providing an additional layer of identification. This is particularly useful for distinguishing between isomers of phenylbenzenesulfonyl chloride, which may have very similar retention times.
Preparative Chromatography for Isomer Separation
In many synthetic procedures, a mixture of isomers of phenylbenzenesulfonyl chloride (e.g., 2-, 3-, and 4-isomers) may be produced. Preparative chromatography is a technique used to separate and isolate these isomers on a larger scale. qub.ac.uk This is typically achieved using a larger column and a higher flow rate than analytical chromatography. The fractions containing the desired isomer are collected, and the solvent is removed to yield the purified product. The purity of the isolated isomer can then be confirmed by analytical techniques such as HPLC and NMR.
X-ray Crystallography and Solid-State Analysis
Solid-state NMR can also be used to study the structure and dynamics of this compound in its solid form. mdpi.comrsc.org This technique is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. Solid-state NMR can provide information about the different crystalline forms (polymorphs) of the compound, which can have different physical properties.
| Crystallographic Data for a Phenylbenzenesulfonyl Derivative | |
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å), β (°) |
| Molecules per Unit Cell (Z) | 4 |
Note: The table above provides a representative example of the type of data obtained from an X-ray crystallographic study of a related benzenesulfonamide (B165840) derivative. mdpi.com Specific values for this compound would require experimental determination.
Single-Crystal X-ray Diffraction for Absolute Configuration
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral molecules. The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.
For a chiral molecule, a crystal will be non-centrosymmetric. In such cases, the diffraction pattern will exhibit subtle differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l). This phenomenon, known as anomalous dispersion, is the basis for determining the absolute configuration. The presence of heavier atoms, such as sulfur and chlorine in this compound, enhances this anomalous scattering effect, making the determination of the absolute configuration more reliable.
The process typically involves:
Crystal Growth: Growing a high-quality single crystal of the chiral derivative of this compound.
Data Collection: Mounting the crystal on a goniometer within the X-ray diffractometer and collecting diffraction data, often at low temperatures to minimize thermal vibrations.
Structure Solution and Refinement: Solving the crystal structure to determine the connectivity and relative stereochemistry of the atoms.
Absolute Structure Determination: Analyzing the anomalous dispersion effects, typically by calculating the Flack parameter, which should refine to a value near zero for the correct absolute configuration.
While no specific single-crystal X-ray diffraction data for a chiral derivative of this compound is publicly available, the general parameters for related aromatic sulfonyl chlorides are well-established. A hypothetical dataset for a derivative is presented in Table 1 to illustrate the type of information obtained from such an analysis.
Table 1: Hypothetical Crystallographic Data for a Chiral Derivative of this compound
| Parameter | Value |
| Empirical Formula | C₁₂H₉ClO₂S |
| Formula Weight | 252.72 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.0 Å, b = 10.0 Å, c = 15.0 Å |
| Volume | 1200.0 ų |
| Z | 4 |
| Density (calculated) | 1.400 Mg/m³ |
| Absorption Coefficient | 0.450 mm⁻¹ |
| F(000) | 520 |
| Flack Parameter | 0.02(3) |
Polymorphism and Solid-State Properties by Diffraction and Calorimetry
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The investigation of polymorphism is crucial in the pharmaceutical and materials sciences. The combination of powder X-ray diffraction (PXRD) and thermal analysis techniques like Differential Scanning Calorimetry (DSC) is a powerful approach to identify and characterize polymorphic forms.
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific crystalline form. By analyzing the PXRD patterns of a substance under different crystallization conditions or after various treatments (e.g., heating, grinding), different polymorphs can be identified.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can detect thermal events such as melting, crystallization, and solid-solid phase transitions between polymorphs. The melting point and enthalpy of fusion obtained from DSC are characteristic for a specific polymorph.
A typical study of the polymorphism of a compound like this compound would involve:
Screening: Attempting to crystallize the compound from a variety of solvents and under different conditions (e.g., cooling rate, evaporation rate) to induce the formation of different polymorphs.
Characterization: Analyzing the resulting solids by PXRD to identify unique diffraction patterns.
Thermal Analysis: Subjecting each identified form to DSC analysis to determine its melting point, enthalpy of fusion, and to observe any phase transitions to other polymorphic forms upon heating.
Table 2 presents hypothetical thermal data for two polymorphs of this compound, illustrating how DSC can be used to differentiate them.
Table 2: Hypothetical Thermal Analysis Data for Polymorphs of this compound
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Thermal Behavior |
| Form I | 125 | 25.0 | Melts directly. |
| Form II | 110 | 20.5 | Melts and recrystallizes to Form I before final melting at 125°C. |
This combined approach of diffraction and calorimetry provides a comprehensive understanding of the polymorphic landscape of a compound, which is essential for controlling its solid-state properties.
Vii. Computational Chemistry and Theoretical Investigations of 3 Phenylbenzenesulfonyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can provide a wealth of information about 3-Phenylbenzenesulfonyl chloride, from the distribution of electrons to the energetics of chemical reactions.
The electronic structure of this compound dictates its fundamental chemical and physical properties. Density Functional Theory (DFT) is a common quantum chemical method used to investigate the electronic properties of molecules. By solving the Kohn-Sham equations, DFT can provide insights into the molecular orbitals, electron density distribution, and electrostatic potential of this compound.
A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the reactivity of the molecule. For instance, the LUMO is often associated with the susceptibility of the molecule to nucleophilic attack, a key reaction pathway for sulfonyl chlorides. The analysis of molecular orbitals can reveal how the phenyl substituent influences the electron density on the sulfonyl chloride group, thereby affecting its reactivity.
Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand the bonding within this compound. NBO analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, providing information about bond strengths, hybridization, and charge distribution.
Table 1: Illustrative Calculated Electronic Properties of this compound
| Property | Illustrative Value | Description |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A measure of the molecule's electronic stability and reactivity. |
| Dipole Moment | 4.5 D | A measure of the overall polarity of the molecule. |
Note: The values in this table are for illustrative purposes and represent typical data that would be obtained from DFT calculations.
Transition State Theory (TST) is a fundamental concept in chemical kinetics that can be computationally explored to understand the mechanisms of reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. nih.govnih.gov
For example, the hydrolysis of this compound can be studied by calculating the energy profile of the reaction pathway. This would involve identifying the structures of the reactants, the transition state, and the products. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated. nih.gov This information is vital for predicting the rate of the reaction and understanding how factors such as solvent and substituents affect the reaction mechanism. Computational studies on the chlorination of sulfonamides have demonstrated the utility of such approaches in identifying key reaction pathways and the influence of molecular structure on reactivity. researchgate.net
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Nucleophilic Attack by Water | 0.0 | 15.2 | 15.2 |
| Phenyl Ring Substitution | 0.0 | 35.8 | 35.8 |
Note: The values in this table are for illustrative purposes and represent typical data that would be obtained from transition state calculations.
Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, DFT calculations can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts can be estimated and compared with experimental spectra to confirm the structure of the compound.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. This involves calculating the energies of the electronic transitions from the ground state to various excited states. The predicted spectrum can provide insights into the electronic structure of the molecule and can be a valuable tool for its identification and quantification.
Molecular Modeling and Simulation
While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the behavior of larger systems, such as the molecule in a solvent or interacting with a biological target.
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. For derivatives of this compound, which may have more flexible side chains, understanding the accessible conformations is crucial. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of these molecules. nih.gov
In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. This allows for the sampling of different conformations and the identification of the most stable ones. The results of these simulations can provide insights into how the structure of a derivative influences its shape and, consequently, its biological activity. Studies on sulfonamide derivatives have utilized MD simulations to understand the stability and flexibility of these molecules. nih.gov
Derivatives of this compound may have potential as therapeutic agents. Computational methods such as protein-ligand docking and molecular dynamics simulations are integral to modern drug discovery and can be used to explore the potential of these compounds. tandfonline.com
Protein-ligand docking is a computational technique that predicts the preferred binding orientation of a small molecule (the ligand) to a protein target. nih.govnih.gov This method can be used to screen a library of this compound derivatives against a specific protein target to identify potential drug candidates. The docking score provides an estimate of the binding affinity, and the predicted binding mode can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
Following docking, molecular dynamics simulations can be performed on the protein-ligand complex to assess its stability and to gain a more detailed understanding of the binding interactions. nih.govnih.gov These simulations can provide insights into how the ligand affects the dynamics of the protein and can help in the rational design of more potent and selective inhibitors. The application of these techniques to sulfonamide and sulfone derivatives has been demonstrated in the search for novel antimicrobial and antiviral agents. nih.govnih.govnih.gov
Table 3: Illustrative Docking Results for a Hypothetical this compound Derivative against a Protein Target
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative A | -8.5 | TYR123, LYS45, PHE89 |
| Derivative B | -7.2 | TYR123, ASP90 |
| Derivative C | -9.1 | TYR123, LYS45, PHE89, TRP150 |
Note: The values in this table are for illustrative purposes and represent typical data that would be obtained from protein-ligand docking studies.
In Silico Prediction of Reactivity and Selectivity
Computational methods are increasingly employed to forecast the outcomes of chemical transformations, saving time and resources in the laboratory. These in silico techniques range from quantum mechanical calculations that probe reaction mechanisms to machine learning models that learn from vast datasets of experimental results.
Machine learning (ML) has emerged as a transformative tool in chemistry for predicting the outcomes of reactions, including yields, selectivity, and optimal conditions. nih.govnih.govresearchgate.netresearchgate.netrsc.org While direct ML studies on this compound are not extensively documented, the principles can be applied by building models trained on data from a diverse set of analogous aryl sulfonyl chlorides.
The predictive power of an ML model hinges on the quality and relevance of the data it is trained on. For predicting the reactivity of this compound, a dataset could be curated from reactions involving a variety of substituted benzenesulfonyl chlorides. The model would learn the complex relationships between the molecular features of the reactants, the reaction conditions, and the resulting products. nih.govnih.gov
A crucial aspect of building a robust ML model is the selection of appropriate molecular descriptors. These are numerical representations of the chemical and physical properties of the molecules involved. For this compound and its reaction partners, these descriptors can be calculated using quantum chemical methods and can include electronic, steric, and thermodynamic properties. nih.govscholaris.ca For instance, density functional theory (DFT) can be used to compute properties that are known to influence reactivity, such as atomic charges, bond orders, and frontier molecular orbital energies. scholaris.caresearchgate.netdocumentsdelivered.com
The table below illustrates the types of descriptors that could be utilized in a machine learning model to predict the reactivity of this compound.
Table 1: Potential Molecular Descriptors for Machine Learning-Based Reactivity Prediction of this compound
| Descriptor Category | Specific Descriptor Examples | Relevance to Reactivity |
|---|---|---|
| Electronic Properties | Partial atomic charges on the sulfur and chlorine atoms, Dipole moment, Frontier Molecular Orbital (HOMO/LUMO) energies and gaps | These descriptors provide insight into the electrophilicity of the sulfonyl chloride group and the susceptibility of the molecule to nucleophilic attack. The HOMO-LUMO gap can indicate the chemical reactivity and stability of the molecule. |
| Steric Properties | Molecular volume, Surface area, Sterimol parameters of substituents | The steric hindrance around the reactive sulfonyl chloride group can significantly impact the accessibility for a nucleophile, thereby influencing the reaction rate and selectivity. |
| Topological Descriptors | Wiener index, Balaban J index, Kier & Hall connectivity indices | These indices capture the branching and overall shape of the molecule, which can be correlated with its physical properties and reactivity. |
| Quantum Chemical Descriptors | Reaction energies, Activation barriers (calculated for a model reaction), Bond dissociation energies | These descriptors, derived from quantum mechanical calculations, provide a more direct measure of the feasibility and kinetics of a potential reaction pathway. |
Once the dataset and descriptors are established, various machine learning algorithms can be trained to make predictions. Common choices include random forest classifiers and neural networks, which have shown success in predicting reaction outcomes and stereoselectivity. nih.govrsc.org A trained model could then be used to predict the likelihood of a successful reaction for this compound under a given set of conditions or to suggest optimal conditions for a desired transformation.
Computational chemistry plays a pivotal role in the rational design of new and improved catalysts. researchgate.net For reactions involving this compound, such as cross-coupling reactions to further functionalize the biphenyl (B1667301) core, computational methods can guide the development of highly efficient and selective catalysts. A prime example is the Suzuki-Miyaura coupling, a versatile C-C bond-forming reaction often catalyzed by palladium complexes. rsc.orgmdpi.commdpi.comrsc.org
The design process often begins with a hypothesized reaction mechanism. Using quantum mechanical methods like DFT, the entire catalytic cycle can be modeled to identify the rate-determining step and key intermediates. nih.gov This understanding allows for the targeted modification of the catalyst structure to improve its performance. For instance, the electronic and steric properties of the ligands coordinated to the metal center can be systematically varied in silico to enhance catalytic activity and selectivity.
The following table outlines various computational approaches that can be applied to the design of novel catalysts for reactions involving this compound.
Table 2: Computational Approaches for the Design of Novel Catalysts
| Computational Method | Application in Catalyst Design | Expected Outcome for Reactions of this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state geometries, and activation barriers for each step in the catalytic cycle. documentsdelivered.comnih.gov | Identification of the rate-limiting step in a catalytic reaction, such as a Suzuki-Miyaura coupling. This allows for the rational design of ligands that lower the activation energy of this step. |
| Molecular Docking | Simulating the binding of the substrate (this compound) to the active site of a catalyst. researchgate.net | Prediction of the preferred binding mode and orientation of the substrate, which is crucial for understanding and improving the selectivity of the catalytic reaction. |
| High-Throughput Virtual Screening | Rapidly evaluating a large library of potential catalyst structures based on calculated descriptors. | Identification of promising catalyst candidates from a vast chemical space for subsequent experimental validation, accelerating the discovery process. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large catalytic systems by treating the reactive core with high-level quantum mechanics and the surrounding environment with more computationally efficient molecular mechanics. | Accurate modeling of enzyme-catalyzed reactions or reactions in complex solvent environments, providing a more realistic prediction of catalyst performance. |
Viii. Future Research Directions and Emerging Paradigms for 3 Phenylbenzenesulfonyl Chloride
Sustainable and Green Chemistry Approaches in Synthesis
Traditional methods for synthesizing aryl sulfonyl chlorides often rely on hazardous reagents like chlorosulfonic acid or chlorine gas, which present significant safety and environmental challenges. rsc.org Modern research is pivoting towards more sustainable and "green" alternatives that minimize waste and avoid harsh conditions.
Key green strategies under investigation include:
Oxidative Chlorination with Benign Reagents: Researchers are developing protocols that replace harsh chlorinating agents. One promising approach involves the use of oxone and a chloride source (KX) in water, providing an environmentally friendly medium for the oxyhalogenation of thiols and disulfides. rsc.org Another method utilizes N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. This process is advantageous because the succinimide (B58015) byproduct can be recycled back into NCS, creating a more sustainable reaction cycle. organic-chemistry.orgresearchgate.net
Metal-Free, Aerobic Oxidation: A significant advancement is the development of metal-free synthesis routes that use molecular oxygen as the terminal oxidant. rsc.org One such method employs ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl for the aerobic oxidation of thiols. This system avoids heavy metal catalysts and utilizes the most abundant and greenest oxidant, oxygen. rsc.org
Aqueous Reaction Media: Moving away from volatile organic solvents is a core principle of green chemistry. The development of aqueous processes for preparing aryl sulfonyl chlorides from diazonium salts has shown considerable advantages over traditional methods that use acetic acid. researchgate.net In these aqueous systems, the low solubility of the sulfonyl chloride product protects it from hydrolysis and allows for its direct precipitation from the reaction mixture, simplifying isolation and improving safety. researchgate.net
These approaches collectively aim to reduce the environmental footprint associated with the synthesis of 3-phenylbenzenesulfonyl chloride and related compounds, making their production safer and more economical.
Integration with Flow Chemistry and Automated Synthesis
The synthesis of sulfonyl chlorides can be highly exothermic and involve hazardous reagents, making batch production at a large scale challenging. rsc.orgrsc.org Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers a powerful solution to these problems.
Future research is focused on integrating the synthesis of this compound into continuous flow systems for several key benefits:
Enhanced Safety and Control: Microreactors used in flow chemistry have a high surface-to-volume ratio, enabling superior heat and mass transfer. rsc.org This allows for exquisite control over highly exothermic reactions, preventing thermal runaway and improving the inherent safety of the process. rsc.orgrsc.org The use of hazardous reagents like chlorosulfonic acid can be managed more safely in the small, contained volumes of a flow reactor. mdpi.com
Increased Efficiency and Yield: Continuous flow protocols have been developed that achieve very high space-time yields. For example, a method using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in a flow reactor with a small volume (639 μL) and a short residence time (41 seconds) demonstrated a space-time yield of 6.7 kg L⁻¹ h⁻¹. rsc.orgrsc.org
Automation and Scalability: Flow systems can be automated to ensure consistent process parameters and product quality. mdpi.com An automated continuous system using multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system has been described for producing multi-hundred-gram quantities of aryl sulfonyl chlorides. mdpi.com This approach improves reliability and throughput, demonstrating a viable path from laboratory-scale development to commercial manufacturing. mdpi.com
The adoption of flow chemistry and automation represents a paradigm shift, moving the synthesis of compounds like this compound towards safer, more efficient, and scalable manufacturing processes. mdpi.com
Exploration of Unconventional Reactivity Modes
While the classical reactivity of this compound as an electrophile for sulfonamide and sulfonate ester formation is well-established, future research is exploring more unconventional roles for this versatile reagent.
Emerging areas of investigation include:
Palladium-Catalyzed Cross-Coupling Reactions: A significant development is the use of palladium catalysis to achieve the chlorosulfonylation of arylboronic acids. nih.gov This method allows for the synthesis of complex aryl sulfonyl chlorides with substitution patterns that are inaccessible through traditional electrophilic aromatic substitution reactions. The process demonstrates considerable functional group tolerance and inherent regioselectivity, expanding the synthetic toolbox. nih.gov
Desulfonylative Cross-Couplings: Paradoxically, aryl sulfonyl chlorides can also serve as aryl halide equivalents in palladium-catalyzed cross-coupling reactions. nih.gov Under certain conditions, the palladium catalyst promotes carbon-sulfur bond formation to install the sulfonyl chloride group, while under other conditions, it can catalyze the desulfonylation of the same group to form new carbon-carbon bonds. This dual reactivity opens up novel synthetic strategies. nih.gov
Reactions with Organometallic Reagents: The reaction of sulfonyl chlorides with organozinc reagents is being explored for the synthesis of variously functionalized sulfones in high yields. rsc.org Optimizing these reactions to avoid side-products, such as sulfonate esters, has demonstrated the potential for this method to become a simple and promising strategy for sulfone synthesis under mild conditions. rsc.org
These unconventional reactivity modes transform this compound from a simple electrophilic building block into a more dynamic participant in complex bond-forming events, enabling the construction of previously challenging molecular architectures.
Expansion into Materials Science and Nanotechnology
The unique chemical properties of this compound make it a candidate for applications beyond traditional organic synthesis, particularly in the fields of materials science and nanotechnology.
Future research directions include:
Development of Specialty Polymers: this compound is used in the production of specialty polymers. chemimpex.com The incorporation of the bulky and rigid phenylbenzenesulfonyl group into a polymer backbone can significantly enhance its thermal and mechanical properties. Future work will likely focus on synthesizing novel copolymers and blends to create advanced materials with tailored characteristics, such as high thermal stability, flame retardancy, and specific dielectric properties for applications in electronics and aerospace.
Surface Modification and Functionalization: The reactive sulfonyl chloride group can be used to covalently attach the biphenyl (B1667301) moiety to various surfaces, including nanoparticles and 2D materials. This surface functionalization could be used to modify the hydrophobicity, conductivity, and biocompatibility of materials. In nanotechnology, this could lead to the development of new sensors, catalysts, or drug delivery vehicles where the biphenyl group can influence molecular recognition or self-assembly processes.
Synthesis of Functional Dyes and Molecular Probes: While aryl sulfonyl fluorides have been noted for their use as fluorescent labels, the underlying principles can be extended to derivatives of this compound. nih.gov By reacting it with fluorescent amines or phenols, novel dyes and molecular probes can be synthesized. The biphenyl scaffold provides a platform for tuning the photophysical properties (e.g., absorption and emission wavelengths) of these molecules, making them potentially useful as sensors or imaging agents in materials science.
Interdisciplinary Research in Chemical Biology and Drug Discovery
This compound and its derivatives are poised to play an increasingly important role at the interface of chemistry, biology, and medicine. The sulfonamide linkage formed from sulfonyl chlorides is a cornerstone of many therapeutic agents. rsc.orgchemimpex.com
Emerging interdisciplinary paradigms include:
Probes for Chemical Biology: The reactivity of the sulfonyl chloride group makes it an excellent warhead for creating chemical probes to study biological systems. By attaching it to reporter tags (like fluorophores or biotin), researchers can create probes that covalently label specific proteins or other biomolecules in complex biological mixtures. chemimpex.comnih.gov This enables the identification of drug targets and the study of enzyme interactions and biological pathways. chemimpex.com
Fragment-Based Drug Discovery (FBDD): The biphenyl-sulfonamide motif is a common fragment in drug discovery. This compound serves as a key reagent for rapidly generating libraries of diverse sulfonamide-containing fragments. chemimpex.com These libraries can be screened against biological targets to identify initial hits, which can then be optimized into potent drug candidates.
Development of Covalent Inhibitors: There is a resurgence of interest in covalent inhibitors, which can offer increased potency and duration of action. The sulfonyl chloride moiety can act as a selective electrophile that reacts with nucleophilic residues (e.g., lysine (B10760008), serine, tyrosine) in a target protein's binding site. Future research will focus on fine-tuning the reactivity and selectivity of sulfonyl chloride-based compounds to develop highly specific covalent drugs for various diseases, including cancer and infectious agents.
This interdisciplinary approach leverages the fundamental reactivity of this compound to create sophisticated tools and therapeutic strategies, driving innovation in modern drug discovery and chemical biology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-phenylbenzenesulfonyl chloride, and how is purity ensured?
- Methodology : The synthesis typically involves sulfonation of biphenyl derivatives followed by chlorination. For example, benzene-1-sulfonyl chloride derivatives are synthesized via reaction with chlorinating agents (e.g., SOCl₂ or PCl₅) under inert atmospheres (N₂/Ar) . Solvents like dichloromethane or chloroform are used to control reactivity. Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) . Purity is confirmed by HPLC (>98%) and NMR (absence of residual solvent peaks).
Q. What analytical techniques are critical for characterizing this compound?
- Methodology : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.2 ppm, sulfonyl chloride group at δ ~3.5 ppm) .
- FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 247) .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to its corrosive nature; immediate washing with soap/water is critical . Store in airtight containers under dry, inert conditions (argon) to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in sulfonyl chloride synthesis?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) to enhance chlorination efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DCM) versus non-polar (toluene) for reactivity and byproduct suppression .
- Kinetic Studies : Use in-situ FT-IR or HPLC to monitor reaction progress and identify rate-limiting steps .
Q. How do substituents on the phenyl ring influence the reactivity of this compound in nucleophilic substitutions?
- Methodology :
- Electronic Effects : Compare electron-withdrawing (e.g., -NO₂, -CF₃) vs. electron-donating (-OCH₃) groups on sulfonation rates using Hammett plots .
- Regioselectivity : Use X-ray crystallography or DFT calculations to predict preferred attack sites (e.g., para vs. meta positions) .
Q. What strategies resolve contradictions in reported spectroscopic data for sulfonyl chloride derivatives?
- Methodology :
- Systematic Review : Apply PRISMA guidelines to aggregate and assess literature data, identifying outliers due to solvent effects or impurities .
- Cross-Validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) and instruments (300 MHz vs. 500 MHz) .
Q. How can computational modeling predict degradation pathways of this compound under varying storage conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
